4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine
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Overview
Description
4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine is a heterocyclic compound with a molecular formula of C10H9N3O.
Preparation Methods
The synthesis of 4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine typically involves the reaction of anthranilic acid derivatives with hydroxylamine hydrochloride under refluxing conditions in pyridine . This method allows for the formation of the oxazoloquinoline ring system through a cyclization reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like zinc in acetic acid or triphenylphosphine.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include pyridine, hydroxylamine hydrochloride, and refluxing conditions. Major products formed from these reactions include substituted oxazoloquinolines and their derivatives .
Scientific Research Applications
4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine can be compared with other similar compounds, such as:
4-hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and biological activities.
2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones: These derivatives have a similar oxazoloquinoline structure but with additional styryl groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4,5-dihydro-[1,2]oxazolo[4,3-c]quinolin-3-amine |
InChI |
InChI=1S/C10H9N3O/c11-10-7-5-12-8-4-2-1-3-6(8)9(7)13-14-10/h1-4,12H,5,11H2 |
InChI Key |
KUAHQSQRMYDVGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(ON=C2C3=CC=CC=C3N1)N |
Origin of Product |
United States |
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